molecular formula C11H11ClN2O B2519990 6-Amino-5-phenyl-1H-pyridin-2-one;hydrochloride CAS No. 2243514-40-9

6-Amino-5-phenyl-1H-pyridin-2-one;hydrochloride

Cat. No.: B2519990
CAS No.: 2243514-40-9
M. Wt: 222.67
InChI Key: HJIMTVBAWXBSNG-UHFFFAOYSA-N
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Description

6-Amino-5-phenyl-1H-pyridin-2-one;hydrochloride is a chemical intermediate of significant interest in medicinal chemistry and drug discovery, belonging to the 2-pyridone class of heterocyclic compounds . The 2-pyridone scaffold is recognized as a versatile pharmacophore with demonstrated potential for diverse biological applications . This compound serves as a key building block for the synthesis of more complex molecular architectures, particularly spiro[indole-3,4'-pyridine] derivatives and other fused heterocyclic systems, which are prominent structures in the search for new therapeutic agents . Research into analogous 2-pyridone and spiro-pyridine compounds has revealed several promising biological activities, including antimicrobial effects against pathogens like Pseudomonas aeruginosa and antioxidant properties, as determined in assays with the 1,1-diphenyl-2-picrylhydrazyl radical . Furthermore, some related structures have shown potential as herbicide safeners in agricultural research . The presence of multiple functional groups on the pyridone ring makes this compound a synthetically multilateral substrate, amenable to a wide range of chemical transformations for the creation of compound libraries or targeted molecules . It is supplied as the hydrochloride salt to enhance its stability and solubility in various experimental conditions. This product is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary applications.

Properties

IUPAC Name

6-amino-5-phenyl-1H-pyridin-2-one;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O.ClH/c12-11-9(6-7-10(14)13-11)8-4-2-1-3-5-8;/h1-7H,(H3,12,13,14);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJIMTVBAWXBSNG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(NC(=O)C=C2)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Amino-5-phenyl-1H-pyridin-2-one;hydrochloride typically involves the reaction of 4-bromo acetophenone with vetraldehyde (3,4-dimethoxy benzaldehyde) in ethanol and sodium hydroxide solution to form a chalcone intermediate . This chalcone is then treated with 2-cyanothioacetamide to yield the corresponding pyridinethione, which is further reacted with 2-chloro-N-arylacetamide derivatives, α-haloketones, methyl iodide, or chloroacetonitrile to produce the final compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthetic routes mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions

6-Amino-5-phenyl-1H-pyridin-2-one;hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: N-oxides of the pyridine ring.

    Reduction: Amine derivatives.

    Substitution: Various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

6-Amino-5-phenyl-1H-pyridin-2-one;hydrochloride has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 6-Amino-5-phenyl-1H-pyridin-2-one;hydrochloride involves its interaction with microbial cell membranes, leading to disruption of membrane integrity and inhibition of microbial growth . The compound targets specific enzymes and proteins within the microbial cells, interfering with their normal functions and ultimately causing cell death.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Substituent Variations and Their Impacts

2-Amino-4-(2-Chloro-5-(4-Substituted Phenyl)pyridin-3-yl)-1-(4-Substituted Phenyl)pyridine Derivatives
  • Key Features: These compounds () feature chlorine and substituted phenyl groups (e.g., -CH₃, -NO₂, -Br) at positions 2, 4, and 4.
  • Physical Properties :
    • Melting Points: 268–287°C (higher than typical pyridines due to halogen and phenyl groups).
    • Molecular Weight: 466–545 g/mol (significantly higher than the target compound’s estimated ~238.68 g/mol).
    • Nitrogen Content: 10.26–12.54% (lower than the target compound’s 11.76% nitrogen content).
  • Functional Impact: Electron-withdrawing groups (e.g., -NO₂, -Br) increase stability but reduce basicity compared to the amino group in the target compound. Chlorine enhances lipophilicity and may influence binding affinity in biological systems .
5-Amino-2-chloropyridine and 2-Chloro-5-cyanopyridine
  • Key Features : Simpler pyridine derivatives () with -Cl and -CN substituents.
  • Physical Properties :
    • Molecular Weight: ~130–160 g/mol (lower than the target compound).
    • Solubility: Likely lower in water due to lack of hydrochloride salt.
  • Functional Impact :
    • Cyanide groups (-CN) increase polarity but reduce metabolic stability compared to phenyl groups .
2-Amino-5-hydroxypyridine Hydrochloride
  • Key Features : Contains a hydroxyl group at position 5 ().

Hydrochloride Salt Comparisons

Famotidine Hydrochloride and Bamifylline Hydrochloride
  • Analytical Methods : RP-HPLC with UV detection is standard for quantification ().


  • Solubility : Hydrochloride salts generally exhibit >50 mg/mL solubility in water, suggesting the target compound shares this trait .
Clindamycin Hydrochloride
  • Stability : FTIR data () confirm structural integrity in hydrochloride form, implying similar stability for the target compound under standard conditions .

Biological Activity

6-Amino-5-phenyl-1H-pyridin-2-one; hydrochloride is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, particularly its antimicrobial and anticancer properties, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Properties

The compound features a pyridine ring substituted with an amino group and a phenyl group, which contributes to its biological activity. The hydrochloride salt form enhances its solubility, making it suitable for biological assays.

Antimicrobial Activity

6-Amino-5-phenyl-1H-pyridin-2-one; hydrochloride exhibits significant antimicrobial activity against various microbial strains. Research indicates it is effective against:

  • Escherichia coli
  • Bacillus mycoides
  • Candida species

The minimum inhibitory concentration (MIC) values for these pathogens suggest that the compound could serve as a potential lead for developing new antimicrobial agents.

Anticancer Activity

Recent studies have highlighted the compound's potent anticancer properties. Specifically, derivatives of 6-amino-2-pyridone have been shown to possess significant cytotoxic effects against various cancer cell lines, including:

  • MDA-MB-231 (triple-negative breast cancer)
  • A549 (non-small cell lung cancer)
  • HEPG2 (hepatocellular carcinoma)

In vitro assays demonstrated that certain derivatives exhibited an EC50 value as low as 15 μM against glioblastoma cells, indicating strong potential for further development in cancer therapy .

Study 1: Anticancer Efficacy

A study focused on the synthesis and evaluation of 6-amino-2-pyridone derivatives revealed that compound 5o showed substantial anti-cancer activity across multiple cell lines. The combination of this compound with clinically relevant small molecule inhibitors enhanced cytotoxicity, suggesting a synergistic effect that warrants further investigation .

Study 2: Antiviral Properties

Another study explored the antiviral potential of related compounds in the context of Hepatitis C virus (HCV) inhibition. Although primarily focused on 6-aminoquinolone derivatives, the findings suggest that similar structural motifs may confer antiviral properties, highlighting the need for further exploration of the pyridine scaffold in antiviral drug discovery .

The synthesis of 6-amino-5-phenyl-1H-pyridin-2-one; hydrochloride involves straightforward chemical reactions, including oxidation and substitution processes. The compound can undergo nucleophilic substitutions at the amino group, leading to various derivatives with potentially enhanced biological activities.

Research Findings Summary

Activity Target Organisms/Cell Lines EC50/MIC Values References
AntimicrobialE. coli, B. mycoides, CandidaVaries by strain
AnticancerMDA-MB-231, A549, HEPG2EC50 = 15 μM (glioblastoma)
AntiviralHCV NS5BIC50 = 0.069 µM

Q & A

Q. What are the optimal synthetic routes and reaction conditions for preparing 6-Amino-5-phenyl-1H-pyridin-2-one;hydrochloride?

The synthesis typically involves a multi-step process, including:

  • Reduction : Hydrogenation using H₂ and palladium on carbon (Pd/C) in ethanol to reduce nitro or chloro intermediates to amino derivatives .
  • Substitution : Reacting with amines or other nucleophiles under basic conditions (e.g., NaOH in ethanol/water) to introduce functional groups .
  • Salt formation : Hydrochloride salts are generated by treating the free base with HCl in a polar solvent.
    Key parameters include temperature control (20–80°C), pH adjustment, and reaction time optimization. Purity is monitored via TLC or HPLC .

Q. How can the purity and structural integrity of this compound be validated?

  • Chromatography : High-Performance Liquid Chromatography (HPLC) with UV detection at 254 nm is used to assess purity (>95% is standard for research-grade material) .
  • Spectroscopy :
    • ¹H/¹³C NMR : Confirm the aromatic proton environment (δ 6.5–8.0 ppm for pyridinone and phenyl groups) and absence of impurities.
    • Mass Spectrometry (MS) : Verify molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns .
  • Elemental Analysis : Match calculated and observed C, H, N, and Cl content to confirm stoichiometry .

Advanced Research Questions

Q. How can contradictory spectroscopic data (e.g., unexpected NMR splitting patterns) be resolved during characterization?

Contradictions often arise from tautomerism or dynamic proton exchange in the pyridinone ring. Methodological strategies include:

  • Variable-temperature NMR : Conduct experiments at low temperatures (−40°C) to slow exchange processes and resolve splitting .
  • Computational modeling : Use DFT calculations (e.g., Gaussian or ORCA) to predict tautomeric equilibria and compare with experimental data .
  • X-ray crystallography : Resolve solid-state structure to confirm dominant tautomeric forms and hydrogen-bonding networks .

Q. What mechanistic insights govern the compound’s reactivity in nucleophilic substitution reactions?

The electron-deficient pyridinone ring facilitates nucleophilic attack at the C-6 position. Key factors include:

  • Leaving group ability : Chloro derivatives (e.g., 6-chloro precursors) show higher reactivity than nitro analogues.
  • Solvent effects : Polar aprotic solvents (e.g., DMF) enhance reaction rates by stabilizing transition states .
  • Base selection : Mild bases (e.g., K₂CO₃) avoid side reactions like hydrolysis. Kinetic studies via in situ IR or UV-vis spectroscopy can track intermediate formation .

Q. How does the hydrochloride salt form influence stability and solubility in biological assays?

  • Stability : The hydrochloride salt improves hygroscopicity but may degrade under high humidity. Stability studies (40°C/75% RH for 4 weeks) with HPLC monitoring are recommended .
  • Solubility : Salt formation enhances aqueous solubility (tested via shake-flask method in PBS pH 7.4), critical for in vitro assays. Precipitation at physiological pH can be mitigated with co-solvents (e.g., DMSO ≤1% v/v) .

Q. What computational strategies predict the compound’s binding affinity to biological targets (e.g., kinases)?

  • Docking simulations : Use AutoDock Vina or Schrödinger Suite to model interactions with ATP-binding pockets. Focus on hydrogen bonding with the pyridinone NH and π-π stacking with phenyl groups .
  • MD simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-protein complexes. Analyze RMSD and binding free energy (MM-PBSA) to prioritize derivatives .

Methodological Notes

  • Controlled atmosphere synthesis : Use Schlenk lines for air-sensitive steps (e.g., Pd/C reductions) .
  • Counterion exchange : Replace hydrochloride with other salts (e.g., mesylate) via ion-exchange chromatography to modulate pharmacokinetic properties .
  • Data reproducibility : Validate synthetic protocols across ≥3 independent batches with RSD ≤5% for yield and purity .

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